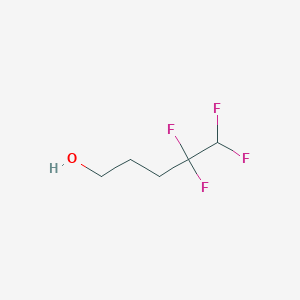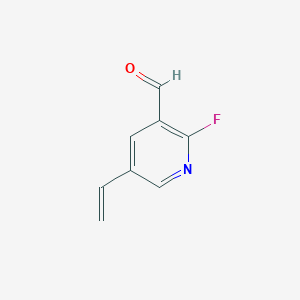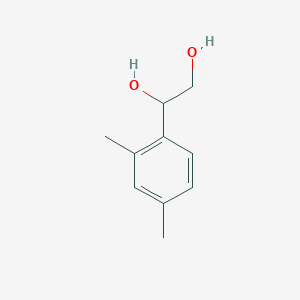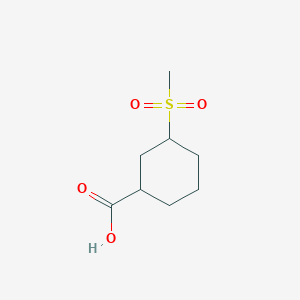
4,4,5,5-Tetrafluoropentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,5,5-Tetrafluoropentan-1-ol is an organic compound with the molecular formula C5H8F4O It is a fluorinated alcohol, which means it contains fluorine atoms attached to a carbon chain with a hydroxyl group (-OH) at one end
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4,4,5,5-Tetrafluoropentan-1-ol can be synthesized through several methods. One common approach involves the catalytic oxidation of 1,1,1,2,2-pentafluoropentane in the presence of a supported noble metal composite catalyst, a solvent, and an oxidant. The solvents used can include water, acetonitrile, isopropanol, dimethylformamide, and N-methylpyrrolidone. The oxidants can be organic peroxides such as cumene hydroperoxide, tert-butyl hydroperoxide, acetyl peroxide, benzoyl peroxide, dibenzoyl peroxide, cyclohexanone peroxide, iodosobenzene (PhIO), and m-chloroperbenzoic acid .
Industrial Production Methods
The industrial production of this compound typically involves large-scale catalytic oxidation processes. These processes are designed to be efficient and cost-effective, utilizing readily available raw materials and catalysts to produce the compound in high yields.
Analyse Des Réactions Chimiques
Types of Reactions
4,4,5,5-Tetrafluoropentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different fluorinated alcohols or hydrocarbons.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, chromium trioxide, and hydrogen peroxide for oxidation reactions. Reducing agents such as lithium aluminum hydride and sodium borohydride are used for reduction reactions. Substitution reactions often require nucleophiles like amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 4,4,5,5-tetrafluoropentan-2-one, while reduction can produce 4,4,5,5-tetrafluoropentane.
Applications De Recherche Scientifique
4,4,5,5-Tetrafluoropentan-1-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, surfactants, and functional materials
Mécanisme D'action
The mechanism of action of 4,4,5,5-tetrafluoropentan-1-ol involves its interaction with molecular targets and pathways within biological systems. The hydroxyl group allows it to form hydrogen bonds with various biomolecules, potentially affecting their structure and function. The fluorine atoms can influence the compound’s lipophilicity and metabolic stability, making it a valuable tool in drug design and development .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-4,4,5,5-tetrafluoropentan-1-ol: This compound has a similar structure but contains a bromine atom instead of a hydrogen atom at the 5-position.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl: This compound has a similar fluorinated carbon chain but includes a boron-containing ring structure.
Uniqueness
4,4,5,5-Tetrafluoropentan-1-ol is unique due to its specific arrangement of fluorine atoms and the presence of a hydroxyl group. This combination of features gives it distinct chemical properties, such as high reactivity and stability, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C5H8F4O |
|---|---|
Poids moléculaire |
160.11 g/mol |
Nom IUPAC |
4,4,5,5-tetrafluoropentan-1-ol |
InChI |
InChI=1S/C5H8F4O/c6-4(7)5(8,9)2-1-3-10/h4,10H,1-3H2 |
Clé InChI |
XXBFJYFFRJLRKH-UHFFFAOYSA-N |
SMILES canonique |
C(CC(C(F)F)(F)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-Difluoro-octahydrocyclopenta[b]morpholine](/img/structure/B13188787.png)
![1-[(5-Ethylthiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13188797.png)
![2-[(1H-1,2,3-Triazol-1-yl)methyl]morpholine](/img/structure/B13188814.png)
![1-[3-(3-Aminophenyl)thiophen-2-yl]ethan-1-one](/img/structure/B13188818.png)



![tert-Butyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate](/img/structure/B13188838.png)






